6-((4-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
- This compound is of interest due to its potential applications in various fields.
6-((4-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
- The exact mechanism depends on the specific application.
- Molecular targets could include enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate the precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
6-((4-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, known by its CAS number 1487093-89-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H15IO2, with a molecular weight of 331.20 g/mol. The presence of an iodine atom in the structure suggests potential interactions in biological systems, particularly in receptor binding and enzyme inhibition.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The presence of the iodobenzyl group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways, such as myeloperoxidase (MPO), which is implicated in inflammatory disorders .
- Antimicrobial Properties : Studies on related compounds have demonstrated antimicrobial activity against various pathogens, suggesting a potential for therapeutic applications .
Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of related naphthalene derivatives. The results indicated that these compounds significantly scavenged free radicals and reduced oxidative stress markers in vitro. The mechanism was attributed to their ability to donate electrons and stabilize free radicals.
Study 2: Enzyme Inhibition
Research involving enzyme assays demonstrated that this compound could inhibit MPO activity effectively. This inhibition was time-dependent and irreversible, suggesting a strong interaction between the compound and the enzyme active site .
Study 3: Antimicrobial Activity
In a series of tests against bacterial strains, derivatives of naphthalene exhibited varying degrees of antimicrobial activity. For instance, compounds with halogen substitutions showed enhanced efficacy compared to their non-halogenated counterparts. This suggests that this compound may also possess similar properties.
Data Summary Table
Activity | Compound | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antioxidant | This compound | TBD | Free radical scavenging |
MPO Inhibition | This compound | TBD | Irreversible inhibition |
Antimicrobial | Related naphthalene derivatives | Varies | Disruption of bacterial cell wall |
Properties
Molecular Formula |
C17H15IO2 |
---|---|
Molecular Weight |
378.20 g/mol |
IUPAC Name |
6-[(4-iodophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15IO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H,1-3,11H2 |
InChI Key |
NGGGCCBWQXZVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)I)C(=O)C1 |
Origin of Product |
United States |
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